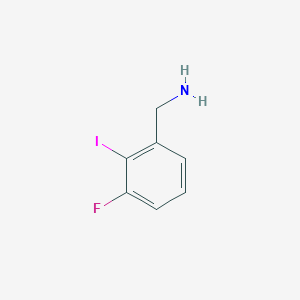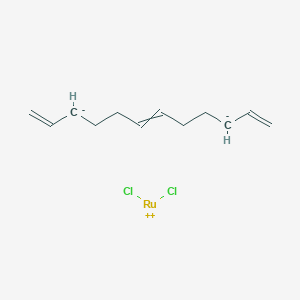
Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium as the central metal atom. This compound is notable for its unique structure, where the ruthenium ion is coordinated with two chlorine atoms and a ligand consisting of a dodecatriene chain with specific Z-configurations at positions 2, 6, and 10. The compound’s distinct configuration and coordination make it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene typically involves the reaction of a ruthenium precursor with the appropriate ligand under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with the dodecatriene ligand in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, often resulting in changes to the coordination environment.
Reduction: The compound can be reduced, typically involving the addition of electrons to the ruthenium center.
Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess, under conditions that favor the displacement of the original ligands.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Medicine: Research is ongoing into its potential use in cancer therapy, given the unique properties of ruthenium complexes in interacting with DNA and other cellular components.
Industry: It is employed in the development of advanced materials and as a component in certain industrial catalytic processes.
作用机制
The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can facilitate electron transfer processes, activate small molecules, and promote catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
相似化合物的比较
Similar Compounds
- Dichlororuthenium(2+);(2Z,6Z,10Z)-hexadeca-2,6,10-triene
- Dichlororuthenium(2+);(2Z,6Z,10Z)-octadeca-2,6,10-triene
Uniqueness
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the resulting electronic and steric properties. Compared to similar compounds with different chain lengths or configurations, it may exhibit distinct reactivity and stability, making it particularly suitable for certain applications in catalysis and medicinal chemistry.
属性
IUPAC Name |
dichlororuthenium(2+);dodeca-1,6,11-triene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFFVMAWJALNHN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]CCC=CCC[CH-]C=C.Cl[Ru+2]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
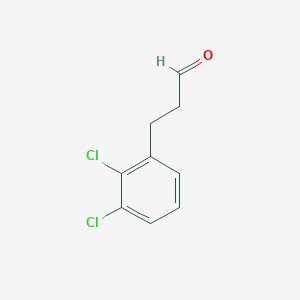

![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
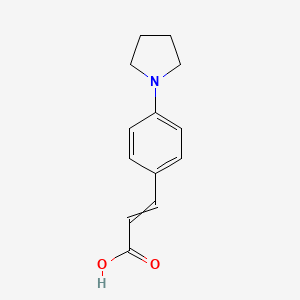
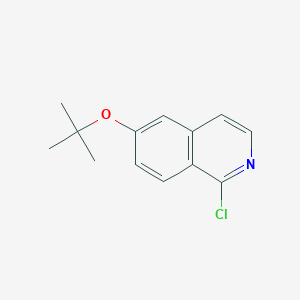
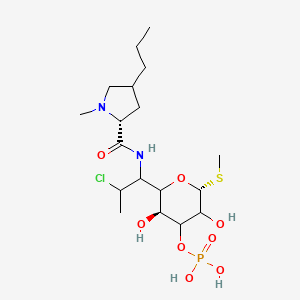

![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
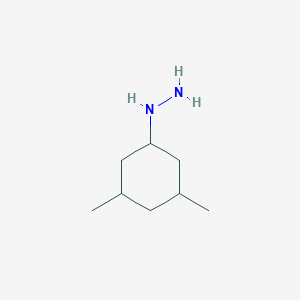

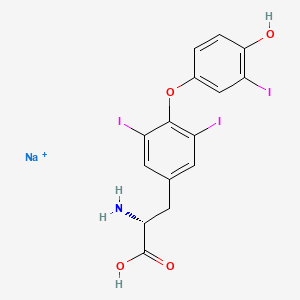

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
